4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile
Overview
Description
4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with a tert-butyldimethylsilyl-protected phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile typically involves multiple steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile source under basic conditions.
Introduction of the tert-Butyldimethylsilyl-Protected Phenol Group: This step involves the protection of a phenol group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Coupling Reaction: The protected phenol derivative is then coupled with the nicotinonitrile core using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to yield the free phenol, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid in methanol for deprotection of the silyl group.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Free phenol derivatives.
Scientific Research Applications
4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tert-butyldimethylsilyl group can also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-2-methylnicotinonitrile is unique due to its combination of a nicotinonitrile core and a tert-butyldimethylsilyl-protected phenol group
Properties
IUPAC Name |
4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OSi/c1-14-18(13-20)17(11-12-21-14)15-7-9-16(10-8-15)22-23(5,6)19(2,3)4/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWSLHZBYELDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881423-32-1 | |
Record name | 4-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-2-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881423-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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